

Ldha-IN-3 long-term storage and stability

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Compound of Interest

Compound Name: *Ldha-IN-3*

Cat. No.: *B10829449*

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Technical Support Center: Ldha-IN-3

This technical support center provides detailed guidance on the long-term storage, stability, and handling of **Ldha-IN-3** for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is **Ldha-IN-3**?

A1: **Ldha-IN-3** is a potent and noncompetitive inhibitor of Lactate Dehydrogenase A (LDHA), with an IC₅₀ value of 145.2 nM.^{[1][2][3]} It is a selenobenzene derivative used in research, particularly in oncology.^{[4][5]} By inhibiting LDHA, the compound disrupts the conversion of pyruvate to lactate, a critical step in the anaerobic glycolytic pathway often exploited by cancer cells (the Warburg effect).^{[6][7]} This inhibition can lead to the generation of reactive oxygen species (ROS) and induce mitochondria-mediated apoptosis in tumor cells.^[1]

Q2: How should I store the solid (powder) form of **Ldha-IN-3**?

A2: For long-term stability, the solid form of **Ldha-IN-3** should be stored under specific temperature conditions. Upon receipt, it is recommended to store the powder at -20°C for up to 3 years or at 4°C for up to 2 years.^{[2][4][8]} The product is typically shipped at room temperature, and this short-term exposure does not compromise its stability.^{[2][4]}

Q3: What is the best practice for preparing and storing stock solutions?

A3: To prepare a stock solution, dissolve **Ldha-IN-3** powder in a suitable solvent like DMSO or ethanol.^[1] For long-term storage, it is crucial to aliquot the stock solution into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles.^{[1][2]} Store these aliquots at -80°C for up to one year or at -20°C for up to one month.^{[1][2][3]}

Q4: Which solvents are recommended for **Ldha-IN-3**, and are there any to avoid?

A4: **Ldha-IN-3** is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.^[1] It is insoluble in water.^[1] When using DMSO, it is critical to use a fresh, anhydrous grade. Hygroscopic (moisture-absorbing) DMSO can significantly reduce the solubility of the compound.^{[1][2]}

Q5: I noticed precipitation in my stock solution after thawing it from -80°C. What should I do?

A5: This is a common issue. If you observe precipitates, gently warm the vial to 37°C for a few minutes and vortex or sonicate the solution until the solid has completely redissolved.^[3] To prevent this, ensure you have followed the best practice of aliquoting the stock solution to avoid multiple freeze-thaw cycles.

Q6: How can I ensure the stability of **Ldha-IN-3** in my experimental formulations?

A6: Formulations for in vivo or in vitro experiments, which often involve aqueous buffers, should be prepared fresh and used immediately for optimal results.^[1] The stability of **Ldha-IN-3** in aqueous solutions is limited.

Data Presentation: Storage and Solubility

Table 1: Long-Term Storage Recommendations

Form	Storage Temperature	Shelf Life	Citations
Solid (Powder)	-20°C	3 years	^{[1][2][3][4]}
Solid (Powder)	4°C	2 years	^{[2][4][8]}
Stock Solution	-80°C	6 - 12 months	^{[1][2][3]}
Stock Solution	-20°C	1 month	^{[1][2]}

Table 2: Solubility Data

Solvent	Maximum Solubility (mg/mL)	Maximum Solubility (mM)	Notes	Citations
DMSO	60 - 100 mg/mL	199.22 - 332.04 mM	Use fresh, anhydrous DMSO. Sonication or warming may be required.	[1] [2] [3]
Ethanol	60 mg/mL	199.22 mM	[1]	
Water	Insoluble	Insoluble	[1]	

Experimental Protocols

Protocol 1: LDH Activity Assay (Spectrophotometric)

This protocol is used to measure the enzymatic activity of Lactate Dehydrogenase (LDH) and assess the inhibitory effect of **Ldha-IN-3**. The assay is based on the principle that LDH catalyzes the conversion of pyruvate to lactate, with the simultaneous oxidation of NADH to NAD⁺. The rate of NADH consumption is monitored by measuring the decrease in absorbance at 340 nm.[\[7\]](#)[\[9\]](#)

Materials:

- Purified LDH enzyme
- **Ldha-IN-3**
- Assay Buffer: 0.1 M phosphate buffer, pH 7.5
- Pyruvate solution (e.g., 49 mM in assay buffer)
- NADH solution (e.g., 7 mM in assay buffer)
- 96-well UV-transparent microplate

- Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

- Prepare Reagents: Prepare fresh solutions of pyruvate and NADH in the assay buffer. Prepare serial dilutions of **Ldha-IN-3** in DMSO, and then dilute further in the assay buffer to the desired final concentrations.
- Reaction Setup: In each well of the 96-well plate, add:
 - x μ L of **Ldha-IN-3** dilution (or vehicle control, e.g., DMSO diluted in buffer).
 - y μ L of LDH enzyme solution.
 - z μ L of assay buffer to bring the volume to 180 μ L.
- Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
- Initiate Reaction: Add 20 μ L of a pre-mixed solution of pyruvate and NADH to each well to start the reaction. The final volume should be 200 μ L.
- Kinetic Measurement: Immediately place the plate in the spectrophotometer (pre-warmed to 37°C) and begin reading the absorbance at 340 nm every 30 seconds for 10-15 minutes.
- Data Analysis: Calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time curve (Δ Abs/min). Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Protocol 2: Preparation of an In Vivo Formulation (PEG/Tween/Saline)

This protocol describes the preparation of a common vehicle for the oral or intraperitoneal administration of **Ldha-IN-3** in animal studies.^[2]

Materials:

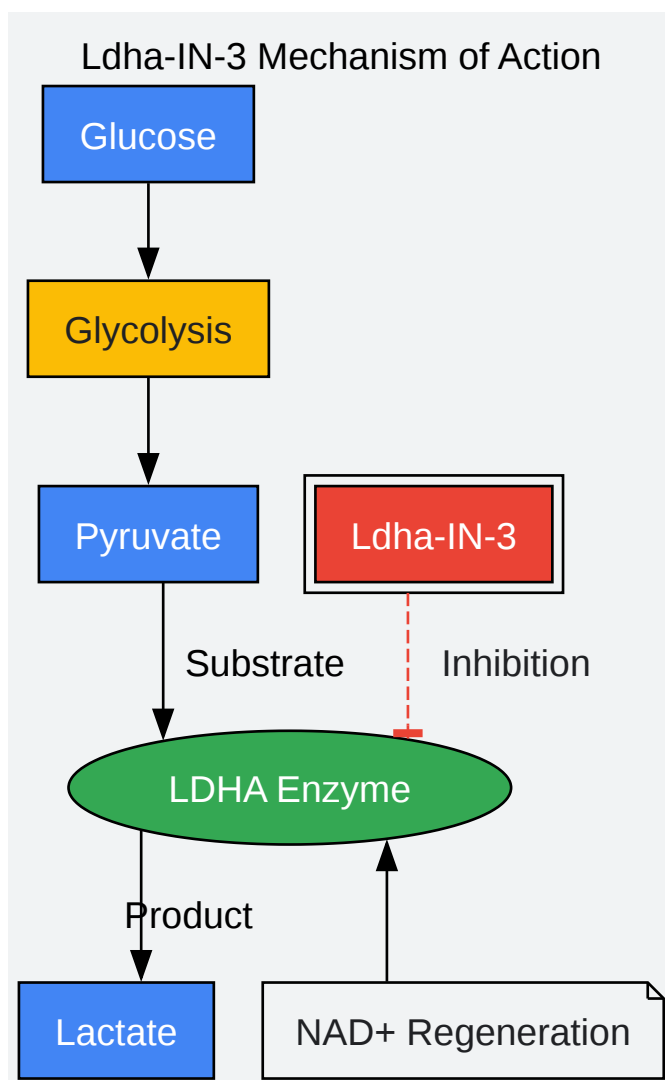
- **Ldha-IN-3** stock solution in DMSO (e.g., 25 mg/mL)

- PEG300 (Polyethylene glycol 300)
- Tween-80 (Polysorbate 80)
- Sterile Saline (0.9% NaCl)
- Sterile microcentrifuge tubes

Procedure (for 1 mL final volume):

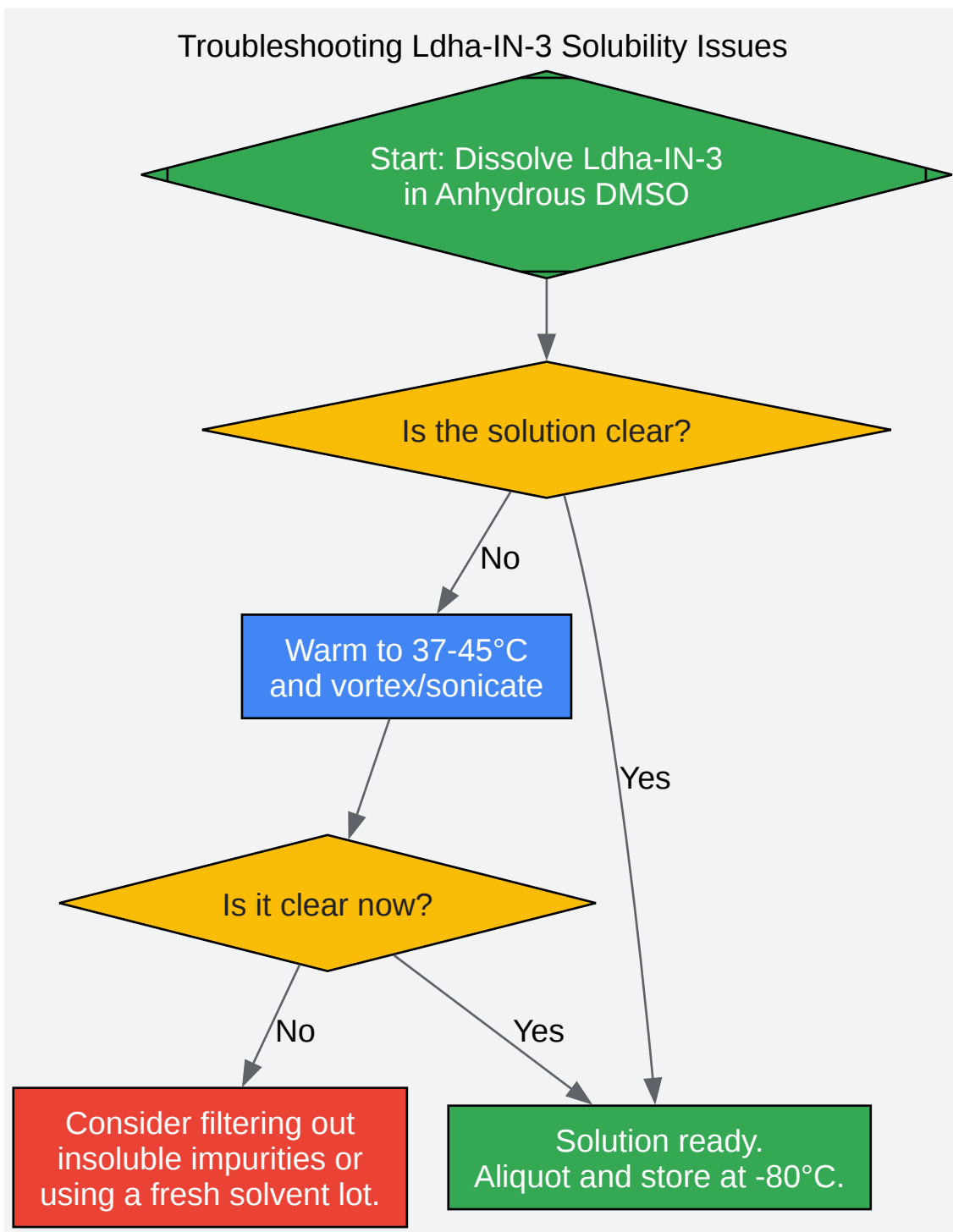
- In a sterile microcentrifuge tube, add 400 μ L of PEG300.
- Add 100 μ L of the 25 mg/mL **Ldha-IN-3** DMSO stock solution to the PEG300 and mix thoroughly by vortexing until the solution is clear.
- Add 50 μ L of Tween-80 to the mixture and vortex again until the solution is homogeneous.
- Add 450 μ L of sterile saline to the tube to bring the final volume to 1 mL.
- Vortex the final suspension thoroughly before administration.
- Crucial Note: This formulation should be prepared fresh on the day of use and administered immediately to ensure stability and prevent precipitation.^[1]

Visualizations



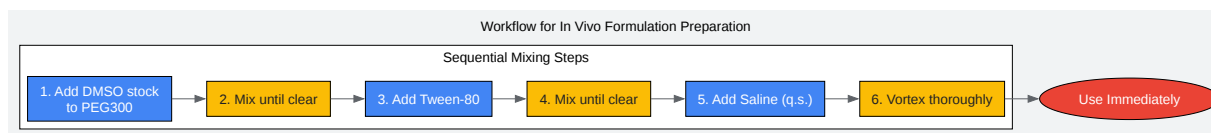
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Caption: **Ldha-IN-3** inhibits the LDHA enzyme, blocking lactate production.



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Caption: Logical workflow for resolving solubility problems with **Ldha-IN-3**.



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Caption: Experimental workflow for preparing an **Ldha-IN-3** in vivo formulation.

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